2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2 and its molecular weight is 393.83. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Agents
The compound’s structure contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is similar to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ring found in inhibitors of Mtb shikimate dehydrogenase . This enzyme is essential for the biosynthesis of chorismate, a precursor for aromatic amino acids in bacteria, making it a promising target for the development of new-generation antitubercular agents .
Energetic Materials
Compounds with a 1,2,4-triazolo[4,3-b]pyridazine ring have been used in the design of very thermostable energetic materials . These materials exhibit remarkable thermal stabilities as well as low impact and friction sensitivities .
Kinase Inhibitors
Derivatives of the 1,2,4-triazolo[4,3-a]pyrazine ring, which is similar to the 1,2,4-triazolo[4,3-b]pyridazine ring in the compound, have been studied as potential c-Met kinase inhibitors . The c-Met kinase is a promising target for cancer therapy .
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is structurally related to the 1,2,4-triazolo[4,3-b]pyridazine ring, has been used as a template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibition is a promising strategy for cancer treatment .
DNA Intercalators
Compounds with a 1,2,4-triazolo[4,3-a]quinoxaline ring, which is similar to the 1,2,4-triazolo[4,3-b]pyridazine ring in the compound, have been found to intercalate DNA . DNA intercalators are used in cancer treatment as they can inhibit DNA replication and transcription .
Mechanism of Action
Target of Action
The primary target of this compound is Shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Mode of Action
The compound interacts with its target by inhibiting the activity of Shikimate dehydrogenase . This interaction results in the disruption of the biosynthesis of the chorismate end product .
Biochemical Pathways
The affected pathway is the chorismate biosynthesis pathway . The inhibition of Shikimate dehydrogenase disrupts this pathway, leading to a decrease in the production of chorismate . Chorismate is a precursor for the biosynthesis of aromatic amino acids and other aromatic compounds, so its reduction can have significant downstream effects.
Result of Action
The result of the compound’s action is the inhibition of Shikimate dehydrogenase, leading to a decrease in the production of chorismate . This can have significant effects on the growth and survival of organisms that rely on the chorismate biosynthesis pathway .
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-23-24-19-11-10-18(25-26(13)19)14-2-6-16(7-3-14)22-20(27)12-28-17-8-4-15(21)5-9-17/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCPVHPXFRSYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.